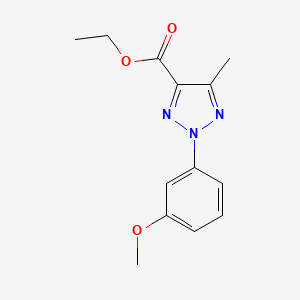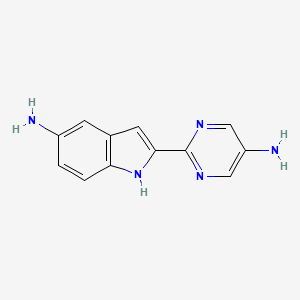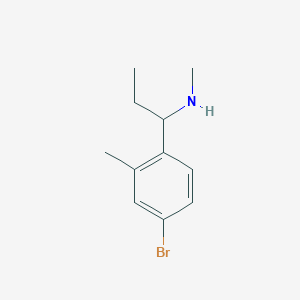
1-(4-bromo-2-methylphenyl)-N-methylpropan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Bromo-2-methylphenyl)-N-methylpropan-1-amine is an organic compound with a molecular formula of C10H14BrN It is a derivative of phenylpropanamine, where the phenyl ring is substituted with a bromine atom at the 4-position and a methyl group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromo-2-methylphenyl)-N-methylpropan-1-amine typically involves the following steps:
Bromination: The starting material, 2-methylphenylpropan-1-amine, is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). This step introduces the bromine atom at the 4-position of the phenyl ring.
Methylation: The resulting 4-bromo-2-methylphenylpropan-1-amine is then methylated using methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Bromo-2-methylphenyl)-N-methylpropan-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2R).
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as NaOH, KCN, or primary amines in polar solvents like water or ethanol.
Oxidation: KMnO4 or CrO3 in acidic or basic conditions.
Reduction: LiAlH4 or NaBH4 in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: 4-hydroxy-2-methylphenylpropan-1-amine, 4-cyano-2-methylphenylpropan-1-amine.
Oxidation: 4-bromo-2-methylphenylpropan-1-one, 4-bromo-2-methylbenzoic acid.
Reduction: 4-bromo-2-methylphenylpropan-1-amine, 4-bromo-2-methylphenylpropan-1-ol.
Aplicaciones Científicas De Investigación
1-(4-Bromo-2-methylphenyl)-N-methylpropan-1-amine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including ligands and catalysts.
Biological Studies: It is used in studies investigating the structure-activity relationships of phenylpropanamine derivatives and their biological effects.
Industrial Applications: The compound is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-bromo-2-methylphenyl)-N-methylpropan-1-amine involves its interaction with molecular targets such as receptors or enzymes. The bromine and methyl groups on the phenyl ring influence the compound’s binding affinity and selectivity towards these targets. The compound may act as an agonist or antagonist, modulating the activity of neurotransmitters or other signaling molecules.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Bromo-2-methylphenyl)ethanone: Similar structure but lacks the amine group.
4-Bromo-2-methylphenol: Similar structure but contains a hydroxyl group instead of an amine.
4-Bromo-2-methylbenzoic acid: Similar structure but contains a carboxylic acid group.
Uniqueness
1-(4-Bromo-2-methylphenyl)-N-methylpropan-1-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of both a bromine atom and a methyl group. This combination of functional groups imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H16BrN |
|---|---|
Peso molecular |
242.16 g/mol |
Nombre IUPAC |
1-(4-bromo-2-methylphenyl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C11H16BrN/c1-4-11(13-3)10-6-5-9(12)7-8(10)2/h5-7,11,13H,4H2,1-3H3 |
Clave InChI |
PPQADEWCFKPETJ-UHFFFAOYSA-N |
SMILES canónico |
CCC(C1=C(C=C(C=C1)Br)C)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



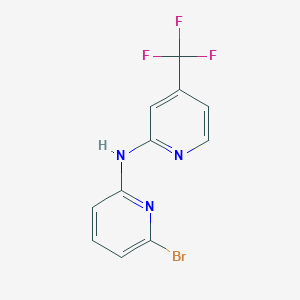
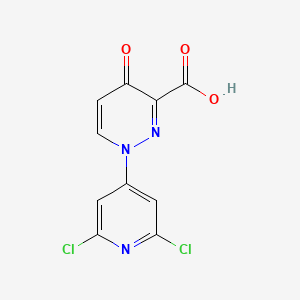
![6-Chloro-3-methyl-7-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B13870452.png)
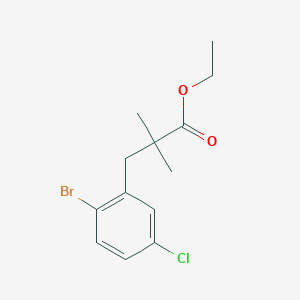
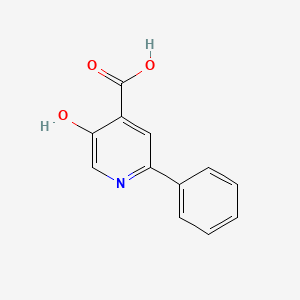
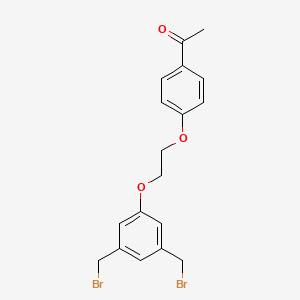
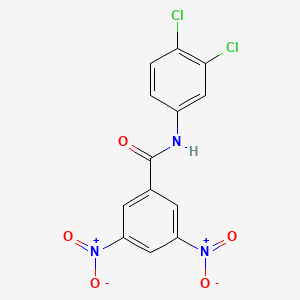
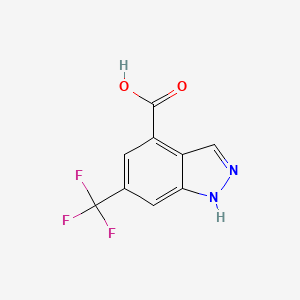

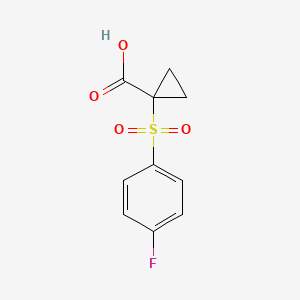
![Ethyl 4-[(3-aminopyridin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B13870513.png)
